molecular formula C18H13ClF3N3O2 B1663510 Bay 41-4109 racemate

Bay 41-4109 racemate

Cat. No.: B1663510
M. Wt: 395.8 g/mol
InChI Key: FVNJBPMQWSIGJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bay 41-4109 racemate is a racemic mixture of the R- and S-isomers of Bay 41-4109. This compound is a potent inhibitor of the human hepatitis B virus (HBV), with an IC50 value of 53 nM . It is primarily used in scientific research for its antiviral properties.

Mechanism of Action

Target of Action

The primary target of Bay 41-4109 racemate is the human hepatitis B virus (HBV) . HBV is a DNA virus that causes hepatitis B, a major global health problem leading to severe liver disease .

Mode of Action

This compound interacts with HBV by accelerating and misdirecting capsid assembly in vitro . It stabilizes preformed capsids, up to a ratio of one inhibitor molecule per two dimers . This interaction leads to significant changes in the virus, inhibiting its ability to replicate and cause disease .

Biochemical Pathways

The compound affects the HBV replication pathway. By accelerating and misdirecting capsid assembly, it inhibits HBV DNA release and reduces the cytoplasmic HBcAg level . These effects are dose-dependent, indicating that the anti-HBV mechanisms are associated with and dependent on the rate of HBcAg inhibition .

Pharmacokinetics

Pharmacokinetic studies in mice have shown that this compound has rapid absorption, a bioavailability of 30%, and dose-proportional plasma concentrations . It also shows about 60% bioavailability in rats and dogs . These properties impact the compound’s bioavailability and efficacy in inhibiting HBV.

Result of Action

The result of this compound’s action is a significant reduction in viral DNA in the liver and in the plasma, with efficacy comparable to 3TC . It also reduces the hepatitis B virus core antigen (HBcAg) in the livers of HBV-transgenic mice . This leads to a decrease in the virus’s ability to replicate and cause disease .

Biochemical Analysis

Biochemical Properties

Bay 41-4109 racemate plays a crucial role in biochemical reactions by targeting the viral capsid of hepatitis B virus. It interacts with the viral core protein, hepatitis B virus core antigen (HBcAg), and accelerates and misdirects capsid assembly. This interaction stabilizes preformed capsids and inhibits the release of HBV DNA and cytoplasmic HBcAg levels in a dose-dependent manner . The compound’s inhibitory concentration (IC50) for HBV is 53 nM .

Cellular Effects

This compound exerts significant effects on various cell types, particularly hepatocytes. In HepG2.2.15 cells, it inhibits HBV DNA release and cytoplasmic HBcAg levels with IC50 values of 32.6 nM and 132 nM, respectively . The compound influences cell function by disrupting viral replication and assembly, thereby reducing viral load. Additionally, it affects cell signaling pathways and gene expression related to viral replication and immune response .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the viral core protein, HBcAg. By accelerating and misdirecting capsid assembly, the compound stabilizes preformed capsids and inhibits the release of viral DNA . This mechanism effectively reduces the production of infectious viral particles and disrupts the viral life cycle. The compound’s action is dependent on the rate of HBcAg inhibition, highlighting its targeted approach to antiviral therapy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound demonstrates stability and efficacy in both in vitro and in vivo studies. Over extended periods, it continues to reduce viral DNA levels in the liver and plasma of HBV-transgenic mice . The long-term effects on cellular function include sustained inhibition of viral replication and reduced viral load, with no significant degradation observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In HBV-transgenic mice, the compound is administered at various concentrations to evaluate its efficacy and toxicity. It reduces viral DNA in the liver and plasma dose-dependently, with efficacy comparable to 3TC . At higher doses, the compound may exhibit toxic or adverse effects, necessitating careful dosage optimization for therapeutic use .

Metabolic Pathways

This compound is involved in metabolic pathways related to its antiviral activity. It interacts with enzymes and cofactors that facilitate its absorption, distribution, metabolism, and excretion. The compound’s bioavailability is approximately 30%, with rapid absorption and dose-proportional plasma concentrations observed in pharmacokinetic studies . These interactions influence the compound’s metabolic flux and metabolite levels, contributing to its overall efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s rapid absorption and bioavailability facilitate its distribution to target sites, including the liver, where it exerts its antiviral effects . The localization and accumulation of the compound are influenced by its interactions with cellular transport mechanisms .

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its antiviral activity. The compound targets the viral capsid within the cytoplasm, where it interacts with HBcAg to disrupt capsid assembly . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles, enhancing its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bay 41-4109 racemate is synthesized through a series of chemical reactions involving the formation of a pyrimidine ring. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Bay 41-4109 racemate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Bay 41-4109 racemate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Bay 41-4109 racemate is unique compared to other similar compounds due to its specific mechanism of action and high potency against HBV. Similar compounds include:

These compounds also target HBV but may differ in their mechanisms of action, potency, and specific applications.

Properties

IUPAC Name

methyl 4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoropyridin-2-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3N3O2/c1-8-14(18(26)27-2)15(11-4-3-9(20)5-12(11)19)25-17(24-8)16-13(22)6-10(21)7-23-16/h3-7,15H,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNJBPMQWSIGJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bay 41-4109 racemate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bay 41-4109 racemate
Reactant of Route 3
Bay 41-4109 racemate
Reactant of Route 4
Bay 41-4109 racemate
Reactant of Route 5
Reactant of Route 5
Bay 41-4109 racemate
Reactant of Route 6
Bay 41-4109 racemate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.